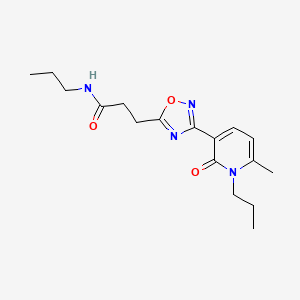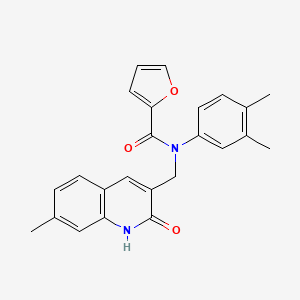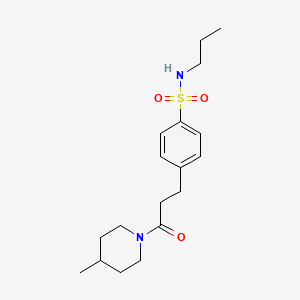
4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is also known as MS-275 or entinostat and is a potent histone deacetylase inhibitor. It has been found to have potential applications in scientific research, particularly in the field of cancer research.
作用機序
The mechanism of action of 4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide involves the inhibition of histone deacetylase enzymes. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can lead to the suppression of gene expression. Inhibition of these enzymes by this compound can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of histone deacetylase enzymes. This inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, which can inhibit the growth and proliferation of cancer cells. Additionally, this compound has been found to have anti-inflammatory effects and may have potential applications in the treatment of other diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide in lab experiments is its potency as a histone deacetylase inhibitor. This makes it a useful tool for studying the role of histone deacetylase enzymes in gene regulation and cancer cell growth. Additionally, its anti-inflammatory effects may make it useful for studying the role of inflammation in disease.
One of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Additionally, its specificity for histone deacetylase enzymes may limit its use in studying other aspects of gene regulation.
将来の方向性
There are several future directions for research involving 4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide. One direction is to further investigate its potential applications in the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, particularly its specificity for histone deacetylase enzymes. Additionally, research could be conducted to identify potential side effects and toxicity issues associated with its use. Finally, further development of more potent and specific histone deacetylase inhibitors could be pursued.
合成法
The synthesis of 4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide involves the reaction of 4-methylpiperidine-1-carboxylic acid with propylamine to form the corresponding amide. This amide is then reacted with 3-bromo-3-oxopropionic acid methyl ester to form the intermediate, which is then reacted with sodium methoxide and benzenesulfonyl chloride to give the final product.
科学的研究の応用
4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-N-propylbenzenesulfonamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of histone deacetylase enzymes, which play a crucial role in the regulation of gene expression. Inhibition of these enzymes can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby inhibiting the growth and proliferation of cancer cells.
特性
IUPAC Name |
4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-12-19-24(22,23)17-7-4-16(5-8-17)6-9-18(21)20-13-10-15(2)11-14-20/h4-5,7-8,15,19H,3,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJIDQSQNRNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

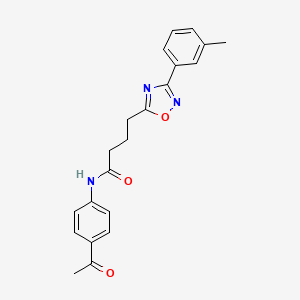
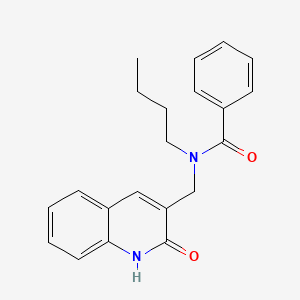


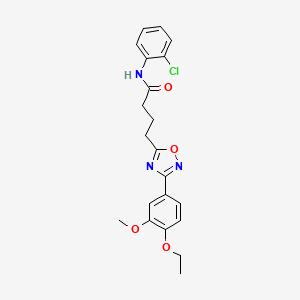

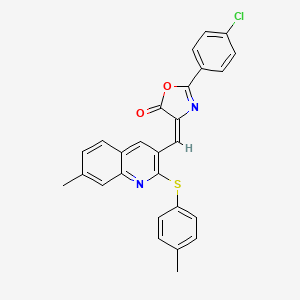
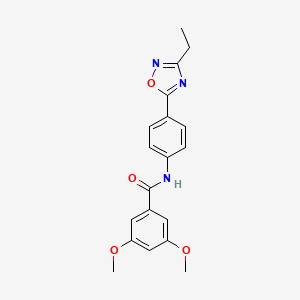
![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7698210.png)
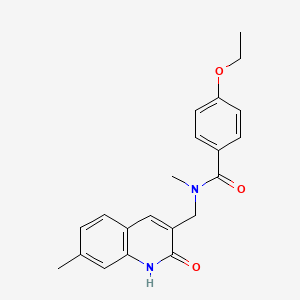
![N-(3,5-Dimethoxyphenyl)-2-(pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-ylthio)acetamide](/img/structure/B7698223.png)
